BAY1143269
Description
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
BAY1143269; BAY 1143269; BAY-1143269.; Unknown |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Bay1143269
Identification of this compound as a Novel MNK Inhibitor
This compound was identified as a novel inhibitor targeting MNK1 researchgate.netnih.gov. It is described as a proprietary amino-substituted imidazopyridazine researchgate.net.
The discovery of this compound originated from high-throughput screening of a compound library researchgate.netnih.govresearchgate.nettandfonline.com. Initial screening hits were subsequently subjected to lead optimization programs to enhance their drug-like characteristics researchgate.net. This process led to the identification and development of this compound researchgate.net.
This compound has been characterized as a potent and selective inhibitor of both MNK1 and MNK2 researchgate.netnih.govresearchgate.nettandfonline.comacs.orgfortunejournals.comresearchgate.netmdpi.comnih.gov. Studies have demonstrated that this compound exhibits greater activity against MNK1 compared to MNK2 tandfonline.comfortunejournals.com.
Kinase assays were instrumental in determining the inhibitory potency and selectivity of this compound researchgate.netnih.govresearchgate.netacs.org. In kinase assays, this compound demonstrated potent and selective inhibition of MNK1 researchgate.netnih.gov. At a concentration of 2 mM ATP, the compound showed an IC₅₀ of 40 nM for MNK1 and 904 nM for MNK2 researchgate.netfortunejournals.com. This indicates a significantly lower concentration is required to inhibit MNK1 activity compared to MNK2 researchgate.netfortunejournals.com.
Furthermore, selectivity profiling against a broad panel of kinases revealed that this compound showed similar binding potency to only a limited number of off-target kinases (4 out of 395 non-mutant kinases), including PIM1 researchgate.net. Re-analysis of PIM1 in kinase assays with 2 mM ATP showed an IC₅₀ of 518 nM, highlighting a more than 10-fold difference in inhibition between MNK1 and PIM1, thus underlining the selectivity of this compound for MNK1 researchgate.net. No significant inhibition of kinases in the PI3K/Akt/mTOR and Ras/MEK/ERK pathways was detected in kinome scans researchgate.net.
Below is a conceptual representation of the kinase inhibition data:
| Kinase | IC₅₀ (nM) (with 2 mM ATP) | Selectivity Ratio (vs MNK1) |
| MNK1 | 40 researchgate.netfortunejournals.com | 1 |
| MNK2 | 904 researchgate.netfortunejournals.com | ~22.6 |
| PIM1 | 518 researchgate.netfortunejournals.com | ~12.95 |
Note: Data compiled from cited sources. The table is a simplified representation of detailed kinase assay profiles.
Elucidation of Molecular Mechanism of Action
The molecular mechanism of action of this compound primarily involves the direct inhibition of MNK kinase activity.
This compound functions by directly inhibiting the enzymatic activity of MNK1 and MNK2 researchgate.netnih.govresearchgate.netacs.orgresearchgate.netmdpi.com. This direct inhibition forms the basis of its biological effects researchgate.netacs.org.
A key downstream consequence of MNK1 and MNK2 inhibition by this compound is the reduction of phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at Serine 209 researchgate.netnih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.govnih.govfortunejournals.comgoogle.comtdx.cat. MNKs are the primary kinases responsible for phosphorylating eIF4E at this specific residue fortunejournals.comgoogle.com. Phosphorylation of eIF4E at Ser209 by MNKs plays a role in regulating the translation of certain mRNAs fortunejournals.comgoogle.comresearchgate.net. By inhibiting MNK activity, this compound effectively suppresses this phosphorylation event researchgate.netnih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov. This inhibition of eIF4E phosphorylation is considered a key mechanism through which this compound exerts its cellular effects researchgate.netnih.govresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov.
Consequence of eIF4E Dephosphorylation on Downstream Oncogenic Protein Expression
The primary consequence of this compound inhibiting MKNK1 is the suppression of eIF4E phosphorylation. aacrjournals.orgmedkoo.comcancer.govnih.gov Phosphorylation of eIF4E at serine 209 (Ser209) is primarily carried out by MNK1 and MNK2 kinases. biorxiv.orgfrontiersin.org This phosphorylation is known to enhance the translation of specific mRNAs, particularly those encoding oncogenic proteins involved in cell cycle progression, epithelial-mesenchymal transition (EMT), pro-survival pathways, and angiogenesis. medkoo.comcancer.govnih.govfrontiersin.orgresearchgate.net
By preventing the MKNK1-mediated phosphorylation of eIF4E, this compound leads to reduced expression of these oncogenic proteins. aacrjournals.orgresearchgate.net In glioblastoma microvascular endothelial cells, this compound suppressed eIF4E and the eIF4E-mediated expression of oncogenic proteins related to the cell cycle, EMT, and pro-survival. nih.gov In various cancer cell lines, it has been shown to reduce the expression of MKNK-regulated translational downstream targets, including survivin, Cdc25C, and cyclin B1. aacrjournals.org Furthermore, this compound reduced the level of vascular endothelial growth factor (VEGF) in tumor cells and their culture medium, indicating an inhibitory effect on the tumor proangiogenic microenvironment. medkoo.comnih.gov It also reduced the secretion of several proinflammatory cytokines, such as TNFα and IL-6. researchgate.net
Studies have indicated that while eIF4E is critical for malignant transformation and its phosphorylation is essential for tumorigenesis, inhibiting eIF4E phosphorylation does not necessarily impair the proliferation of normal cells. frontiersin.orgacs.orgfortunejournals.com This suggests a potential therapeutic window for targeting the MNK-eIF4E axis in cancer treatment. mdpi-res.comnih.gov
Below is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs where available:
| Compound Name | PubChem CID |
| This compound | 1426928-20-2 medkoo.com |
| Docetaxel (B913) | 36754 fortunejournals.com |
| Cercosporamide | 11644425 researchgate.net |
| eFT508 | 57196165 researchgate.net |
| ETC-206 | 138555022 researchgate.net |
| Tomivosertib | 57196165 researchgate.net |
| Myricetin | 5281672 nih.gov |
| Apigenin | 5280445 nih.gov |
| Hispidulin | 5281721 nih.gov |
| Luteolin | 5280445 nih.gov |
| CGP57380 | 11644425 researchgate.net |
| Staurosporine | 441310 researchgate.net |
| SEL-201 | 136107455 researchgate.net |
| DS12881479 | 135588554 researchgate.net |
| AUM001 | 138555022 fortunejournals.com |
| EB1 | Not readily available in search results |
| EB2 | Not readily available in search results |
| EB3 | Not readily available in search results |
Data Table: Impact of this compound on Protein Levels in Glioblastoma Xenografts
| Protein | Effect of this compound Treatment (Immunoblotting Analysis) | Source |
| Phosphorylated eIF4E (p-eIF4E) | Significantly less | medkoo.comnih.gov |
| Total eIF4E | Not specified as significantly changed in search results | |
| CD31 | Significantly less | medkoo.comnih.gov |
| VEGF | Significantly less | medkoo.comnih.gov |
Data Table: Effect of this compound on MKNK-Regulated Downstream Targets in Cancer Cell Lines
| Downstream Target | Effect of this compound Treatment (in vitro) | Source |
| Survivin | Reduced expression | aacrjournals.org |
| Cdc25C | Reduced expression | aacrjournals.org |
| Cyclin B1 | Reduced expression | aacrjournals.org |
Data Table: Effect of this compound on Cytokine Secretion
| Cytokine | Effect of this compound Treatment (in whole blood) | Source |
| TNFα | Reduced secretion | researchgate.net |
| IL-6 | Reduced secretion | researchgate.net |
Bay1143269: a Potent and Selective Mnk Inhibitor
Chemical Structure and Properties (Focus on relevance to MNK inhibition)
While the detailed chemical structure of this compound is not explicitly provided in the search results, it is described as a novel, orally available inhibitor aacrjournals.org. Its relevance to MNK inhibition lies in its ability to bind to and inhibit the activity of MNK1, and to a lesser extent MNK2 aacrjournals.orgmedkoo.comresearchgate.net.
Characterization of Inhibitory Potency and Selectivity for MNK1/2
Mechanism of Action: Inhibition of MNK1 and MNK2
This compound functions as a potent and selective inhibitor of MNK1 aacrjournals.orgmedkoo.comresearchgate.net. It binds to MNK1, preventing its activation medkoo.com. While primarily noted as an MNK1 inhibitor, some data indicate it also inhibits MNK2, albeit with lower potency researchgate.net. By inhibiting MNK activity, this compound prevents the downstream phosphorylation of eIF4E at Ser209 aacrjournals.orgmedkoo.comnih.govwindows.netresearchgate.net.
A study reported the following IC50 values for this compound against MNK1 and MNK2: researchgate.net
| Kinase | IC50 (nM) |
| MNK1 | 40.0 |
| MNK2 | 904.0 |
Table 1: In vitro inhibition of MNK1 and MNK2 by this compound.
This data suggests a significant selectivity for MNK1 over MNK2.
In Vitro and In Vivo Studies of this compound
Preclinical studies have investigated the effects of this compound in various cancer models, demonstrating its impact on eIF4E phosphorylation, cancer cell behavior, and tumor growth.
In vitro studies using various cancer cell lines, including non-small cell lung cancer (NSCLC) cells, have shown that this compound effectively inhibits the phosphorylation of eIF4E aacrjournals.orgresearchgate.netnih.govwindows.netresearchgate.net. For instance, in the NSCLC cell line A549, this compound showed a strong inhibition of phosphorylated eIF4E with an IC50 of 2.5 µM researchgate.net. This effect has also been confirmed by Western blot analysis in A549 and NCI-H460 cell lines researchgate.net. In glioblastoma cells and glioblastoma microvascular endothelial cells (GMECs), this compound suppressed eIF4E phosphorylation nih.govwindows.net.
This compound has been shown to affect the proliferation and survival of cancer cells in vitro. It inhibits proliferation and induces apoptosis in glioblastoma cells nih.govwindows.net. In GMECs, this compound inhibited migration and proliferation and induced apoptosis nih.gov. While some studies indicated only minor inhibition of proliferation in 2D assays with solid tumor cell lines, potentially suggesting eIF4E phosphorylation abrogation alone may not significantly impair proliferation in these settings, the compound showed efficacy in other contexts researchgate.net. This compound leads to reduced expression of MNK-regulated translational downstream targets involved in cell cycle, epithelial-mesenchymal transition (EMT), and pro-survival aacrjournals.orgmedkoo.comresearchgate.netnih.govwindows.net. Examples of these downstream targets include survivin, Cdc25C, and cyclin B1 aacrjournals.org. In GMECs and glioblastoma cells, this compound decreased levels of Cyclin D1, c-Myc, Cyclin A2, and CDK2, all factors involved in the cell cycle windows.net. It also reduced the expression of EMT key regulators like Snail1 and cellular junction components and attenuated TGFβ1-induced EMT researchgate.net.
In vivo preclinical studies have evaluated the anti-tumor efficacy of this compound in various xenograft models aacrjournals.orgmedkoo.comresearchgate.netantineo.frnih.goverbc-group.com. This compound demonstrated significant monotherapy efficacy in xenograft models of NSCLC, colorectal cancer, and melanoma following oral administration aacrjournals.org. In a glioblastoma xenograft mouse model, oral administration of this compound resulted in significant tumor growth reduction without observed toxicity medkoo.comnih.gov. Immunoblotting analysis of tumors from treated mice showed significantly less phosphorylated eIF4E, as well as reduced levels of CD31 (a microvascular endothelial cell marker) and VEGF, indicating an inhibitory effect on the tumor proangiogenic microenvironment medkoo.comnih.gov. Furthermore, combination treatment with chemotherapy and this compound showed additive efficacy in several NSCLC cell lines and patient-derived xenograft models, leading to outcomes such as partial response, stable disease, or significant delay in tumor re-growth compared to chemotherapy alone aacrjournals.org.
Preclinical Efficacy of this compound in Xenograft Models: aacrjournals.orgmedkoo.comnih.gov
| Tumor Model | Monotherapy Efficacy | Combination Efficacy (with chemotherapy) | Key Observations |
| NSCLC Xenografts | Significant efficacy | Additive efficacy (partial response, stable disease, delayed re-growth) | Reduced eIF4E phosphorylation, decreased downstream targets, reduced EMT. aacrjournals.orgresearchgate.net |
| Colorectal Cancer Xenografts | Significant efficacy | Not specified | Reduced eIF4E phosphorylation, decreased downstream targets. aacrjournals.org |
| Melanoma Xenografts | Significant efficacy | Not specified | Reduced eIF4E phosphorylation, decreased downstream targets. aacrjournals.org |
| Glioblastoma Xenografts | Significant tumor growth reduction | Not specified | Reduced p-eIF4E, CD31, and VEGF in tumors. medkoo.comnih.gov |
Table 2: Summary of preclinical efficacy findings for this compound.
Cellular and Molecular Effects of Bay1143269 in Preclinical Models
Modulation of mRNA Translation and Protein Synthesis Pathways
BAY1143269 functions as an inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MNK1). nih.govpatsnap.comnih.govmedkoo.comnih.gov MNK1 is known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. patsnap.comaacrjournals.orgresearchgate.netnih.gov This phosphorylation is critical for the translation of certain mRNAs, particularly those with complex 5' untranslated regions (UTRs) that often encode proteins involved in cell proliferation, survival, and angiogenesis. researchgate.netmdpi.comfrontiersin.org By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, thereby modulating mRNA translation and protein synthesis. medkoo.comaacrjournals.orgresearchgate.netresearchgate.net
Regulation of MNK-Regulated Translational Downstream Targets
Inhibition of MNK1 by this compound leads to reduced expression of specific proteins that are translationally regulated by the MNK-eIF4E axis. Studies have shown that this compound treatment results in decreased levels of proteins such as survivin, Cdc25C, and cyclin B1 in various cancer cell lines in vitro. aacrjournals.org These proteins are involved in crucial cellular processes including cell cycle progression and apoptosis, highlighting how this compound impacts downstream effectors of MNK-regulated translation. This compound has also been shown to regulate downstream factors involved in cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition (EMT). nih.govresearchgate.net In glioblastoma microvascular endothelial cells (GMECs), this compound suppressed the expression of oncogenic proteins involved in the cell cycle, EMT, and pro-survival. nih.govpatsnap.comnih.govmedkoo.comresearchgate.net
Interruption of eIF4E-Mediated Gene Expression Programs
Elevated levels of eIF4E are frequently observed in various cancers and are associated with the enhanced translation of mRNAs encoding oncogenic proteins. medkoo.comresearchgate.netmdpi.comacs.org By suppressing eIF4E phosphorylation, this compound interrupts eIF4E-mediated gene expression programs that promote malignant phenotypes. nih.govpatsnap.comnih.govmedkoo.com This interruption affects the synthesis of proteins crucial for tumor growth, survival, and angiogenesis. medkoo.com For instance, in glioblastoma cells and GMECs, this compound suppressed eIF4E phosphorylation and inhibited the expression of eIF4E-mediated oncogenic proteins. nih.govpatsnap.comnih.govmedkoo.comresearchgate.net This includes a reduction in vascular endothelial growth factor (VEGF) levels, a key pro-angiogenic factor. nih.govpatsnap.comnih.govmedkoo.com
Impact on Cell Proliferation and Viability
Preclinical studies have demonstrated that this compound affects the proliferation and viability of cancer cells.
Inhibition of Cancer Cell Line Proliferation
This compound has shown the ability to inhibit the proliferation of various cancer cell lines in vitro. This effect is linked to its mechanism of action, which targets the translational machinery essential for the synthesis of proteins required for cell growth and division. medkoo.com Studies in glioblastoma cells and GMECs have shown that this compound inhibits proliferation. nih.govpatsnap.comnih.govmedkoo.com While some studies indicate that selective MNK inhibitors like this compound may have limited anti-proliferative activity with cellular IC50 values typically above 30 µM in a majority of cell lines, their impact on proliferation can also be observed, particularly in specific contexts or in combination therapies. acs.orgbiorxiv.org
Differential Effects on Normal versus Transformed Cells
An important aspect of targeting the MNK-eIF4E axis is the potential for differential effects between normal and transformed cells. eIF4E phosphorylation at Ser209 by MNK is reported to be particularly important in tumor cells but appears dispensable for translation in normal cells. nih.govaacrjournals.orgresearchgate.netbiorxiv.org This suggests that inhibiting MNK1 with compounds like this compound may selectively impact cancer cells with minimal effects on normal cells. nih.govacs.orgnih.gov Preclinical findings support this, indicating that this compound inhibits cancer cell growth while potentially having less impact on the growth of non-cancerous cells. acs.org
Induction of Apoptosis in Malignant Cells
Apoptosis in Glioblastoma Microvascular Endothelial Cells (GMECs)
In glioblastoma preclinical models, this compound has demonstrated the ability to induce apoptosis in glioblastoma microvascular endothelial cells (GMECs). nih.govpatsnap.comnih.govresearchgate.net GMECs are integral to tumor angiogenesis, the process by which new blood vessels form to support tumor growth. nih.govpatsnap.comnih.gov By inducing apoptosis in GMECs, this compound inhibits capillary network formation and affects the survival of these cells, contributing to its anti-angiogenic effects. nih.govpatsnap.comnih.gov This pro-apoptotic effect on GMECs has been observed in a dose-dependent manner in in vitro studies. researchgate.net
Regulation of Cell Cycle Progression
This compound has been shown to regulate cell cycle progression in preclinical models. nih.govresearchgate.netpatsnap.com The cell cycle is a tightly controlled series of events that leads to cell division, and its dysregulation is a hallmark of cancer. researchgate.netfrontiersin.org
Effects on Cell Cycle Regulatory Proteins (e.g., Cyclin B1, Cdc25C)
The inhibitory effect of this compound on the MNK/eIF4E axis leads to decreased expression of several proteins involved in cell cycle regulation. nih.govresearchgate.netpatsnap.com These include cyclins such as Cyclin D1 and Cyclin A2, as well as cyclin-dependent kinase (CDK)-2. nih.gov While Cyclin B1 and Cdc25C are key regulators of the G2/M transition, research specifically on the direct effects of this compound on Cyclin B1 and Cdc25C protein levels or activity in the provided search results is not explicitly detailed, although the compound generally affects eIF4E-mediated translation of cell cycle factors. nih.govresearchgate.netpatsnap.comsdbonline.orgsemanticscholar.orgnih.govnih.govresearchgate.net The broader impact on cell cycle factors like Cyclin A2 and CDK2 suggests a potential influence on multiple phases of the cell cycle. nih.gov
The following table summarizes the observed effects of this compound on certain cell cycle-associated proteins in GMECs:
| Protein | Effect of this compound Treatment | Source |
| Cyclin D1 | Decreased level | nih.gov |
| Cyclin A2 | Reduced expression | nih.gov |
| CDK-2 | Reduced expression | nih.gov |
| Cdc25C | Reduced expression | researchgate.net |
Cell Cycle Arrest Phenotypes
Treatment with this compound has been observed to induce cell cycle arrest in preclinical cancer models. researchgate.net Specifically, a G0/G1 arrest has been reported in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) cell lines after treatment with this compound. researchgate.net Cell cycle arrest is a state where cells stop dividing, which can be a mechanism to prevent the proliferation of damaged or cancerous cells. frontiersin.orgnih.govaging-us.com
Modulation of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to modulate Epithelial-Mesenchymal Transition (EMT) in preclinical studies. nih.govresearchgate.netpatsnap.comresearchgate.net EMT is a biological process where epithelial cells acquire mesenchymal characteristics, which is often associated with increased cell migration, invasion, and metastasis in cancer. researchgate.netwindows.netresearchgate.net
Reduction of EMT Key Regulators (e.g., Snail1)
This compound treatment leads to a reduction in the expression of several key regulators of EMT. nih.govresearchgate.netresearchgate.net These include proteins such as Snail (Snail1), Slug, and Zinc finger E-box-binding homeobox 1 (ZEB1). nih.govresearchgate.netnih.gov Snail1 is a transcription factor known to repress the expression of epithelial markers and activate the expression of mesenchymal markers, thereby promoting EMT. researchgate.net The suppression of these factors by this compound suggests that it can inhibit the transition to a mesenchymal phenotype, potentially impacting the invasive and migratory capabilities of cancer cells. researchgate.net This effect is mediated through the inhibition of eIF4E-mediated translation of these EMT-promoting proteins. nih.govpatsnap.com
The following table illustrates the impact of this compound on the expression of key EMT regulators:
| Protein | Effect of this compound Treatment | Source |
| Snail1 | Decreased level | nih.govresearchgate.netnih.gov |
| Slug | Decreased level | nih.govnih.gov |
| ZEB1 | Decreased level | nih.govresearchgate.netnih.gov |
| MMP3 | Reduction | researchgate.net |
Effects on Cellular Junction Components
Preclinical studies have indicated that this compound can reduce the expression of cellular junction components researchgate.net. Cellular junctions, including adherens junctions and tight junctions, are crucial for maintaining epithelial homeostasis and tissue integrity mdpi.com. Alterations in these junctions are commonly observed in various pathological processes, including tumorigenesis mdpi.com. While the precise mechanisms by which this compound affects cellular junction components are still being elucidated, its impact on proteins involved in epithelial-mesenchymal transition (EMT) suggests a role in modulating cellular adhesion and structure researchgate.net.
Inhibition of TGFβ1-Induced EMT
This compound has been shown to reduce TGFβ1-induced EMT in preclinical models researchgate.net. EMT is a biological process where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities, and is associated with cancer progression and metastasis nih.govmdpi.com. Transforming growth factor-β1 (TGF-β1) is a key inducer of EMT in various cancers mdpi.com. By reducing the expression of EMT key regulators, such as Snail1, and cellular junction components, this compound counteracts the effects of TGFβ1 signaling researchgate.net. This inhibition of EMT suggests a potential mechanism by which this compound may impede tumor invasion and metastasis in preclinical settings.
Influence on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and progression nih.govnih.gov. Preclinical studies have demonstrated that this compound acts as an angiogenesis inhibitor nih.govnih.gov. Its influence on angiogenesis is mediated through several mechanisms affecting endothelial cells and the tumor microenvironment.
Inhibition of Capillary Network Formation by Endothelial Cells
This compound inhibits the formation of capillary networks by endothelial cells in vitro nih.govnih.govresearchgate.net. Specifically, it has been shown to inhibit the early stages of tubular structure formation by glioblastoma microvascular endothelial cells (GMECs) nih.govnih.gov. This effect is concentration-dependent researchgate.net.
Data from a preclinical study on glioblastoma microvascular endothelial cells (GMECs) demonstrates the concentration-dependent inhibitory effect of this compound on capillary network formation:
| This compound Concentration (µM) | Inhibition of Capillary Network Formation |
| 0 | - |
| 25 | Significant inhibition |
Based on qualitative interpretation of Figure 1B in Source researchgate.net. Precise quantitative data points were not available in the snippet.
Suppression of Migration and Proliferation of Glioblastoma Microvascular Endothelial Cells (GMECs)
Preclinical data illustrates the effects of this compound on GMECs:
| Effect on GMECs | Observation | Source |
| Migration | Inhibited | nih.govnih.govresearchgate.net |
| Proliferation | Inhibited | nih.govnih.govresearchgate.net |
| Apoptosis Induction | Induced | nih.govnih.govresearchgate.net |
Reduction of Vascular Endothelial Growth Factor (VEGF) Levels in Tumor Microenvironment
This compound reduces vascular endothelial growth factor (VEGF) levels in tumor cells and the surrounding culture medium nih.govnih.govmedkoo.com. VEGF is a crucial pro-angiogenic factor that promotes the formation of new blood vessels in tumors mdpi.comnih.gov. By lowering VEGF levels, this compound demonstrates an inhibitory effect on the tumor's pro-angiogenic microenvironment nih.govnih.govmedkoo.com. Studies in glioblastoma xenograft mouse models have shown significantly less VEGF in tumors from this compound-treated mice nih.govpatsnap.commedkoo.comresearchgate.net.
Preclinical data on VEGF levels in glioblastoma tumors from mouse models:
| Treatment Group | VEGF Levels in Tumor Tissues | Source |
| Control | Higher | nih.govpatsnap.commedkoo.comresearchgate.net |
| This compound-treated mice | Significantly less | nih.govpatsnap.commedkoo.comresearchgate.net |
Based on interpretation of immunoblotting analysis results in Sources nih.govpatsnap.commedkoo.comresearchgate.net.
Immunomodulatory Effects
Preclinical evidence suggests that this compound may possess immunomodulatory effects researchgate.net. While the search results provide limited direct details specifically on this compound's immunomodulatory activities, its role as an MNK inhibitor and its impact on eIF4E phosphorylation are relevant. MNK inhibitors have been recognized to potentially have pleiotropic effects on both tumor cells and lymphocytes, and eIF4E phosphorylation is involved in the translation of mRNAs encoding proteins with immunomodulatory properties nih.govaacrjournals.org. One study indicates that this compound reduced the secretion of several proinflammatory cytokines, including TNFα and IL-6, in whole blood and affected IFN-stimulated gene expression in cell lines researchgate.net. Further detailed research is needed to fully characterize the immunomodulatory profile of this compound in preclinical models.
Reduction of Proinflammatory Cytokine Secretion (e.g., TNFα, IL-6)
This compound has demonstrated the ability to inhibit cytokine release in preclinical models. Studies using LPS-stimulated human blood have shown that this compound potently inhibits cytokine release. aacrjournals.org MKNK1 signaling is known to be involved in the cellular response to environmental stress factors and cytokines. aacrjournals.orgresearchgate.net Proinflammatory cytokines such as TNF-α and IL-6 are key mediators of inflammation and are often found at elevated levels in various disease states, including cancer and inflammatory disorders. nih.govnih.govpsu.edu The inhibition of MKNK1 by this compound can lead to reduced expression of downstream targets, which include factors involved in the immune response. researchgate.netnih.gov While specific data tables detailing the reduction of TNFα and IL-6 by this compound were not extensively available in the search results, the potent inhibition of cytokine release in LPS-stimulated human blood indicates a direct effect on inflammatory pathways that involve the secretion of such cytokines. aacrjournals.org
Effects on IFN-Stimulated Gene Expression
Interferon-stimulated genes (ISGs) are a group of genes whose expression is induced in response to interferons, playing a crucial role in the innate immune response, particularly against viral infections, and also influencing the tumor microenvironment. frontiersin.orgnih.govwikipedia.orgmdpi.comimmunologyresearchjournal.com While the search results highlight that this compound regulates downstream factors involved in the immune response researchgate.netnih.gov, direct detailed information or data tables specifically on the effects of this compound on the expression of a broad range of IFN-stimulated genes were not prominently featured. However, given that MNK1 signaling is involved in the cellular response to cytokines, and ISGs are induced by interferons (a type of cytokine), it is plausible that this compound's activity could indirectly influence ISG expression as part of its broader impact on immune and inflammatory pathways. aacrjournals.orgresearchgate.netresearchgate.netnih.gov Further specific research focusing on this compound's direct modulation of ISG expression would be required for a comprehensive understanding of this effect.
Role in the Tumor Immune Microenvironment
This compound's role in the tumor immune microenvironment is linked to its ability to regulate factors involved in the immune response and its impact on processes such as angiogenesis. researchgate.netnih.govnih.gov The tumor microenvironment is a complex ecosystem comprising cancer cells, immune cells, stromal cells, and blood vessels, all of which interact and influence tumor growth, progression, and response to therapy. This compound's inhibition of MKNK1 can affect the translation of proteins that modulate the tumor microenvironment, including those involved in immune cell function and interaction with cancer cells. researchgate.netnih.gov
Preclinical studies have indicated that this compound can reduce vascular endothelial growth factor (VEGF) levels in tumor cells and the surrounding medium, demonstrating an inhibitory effect on the tumor proangiogenic microenvironment. nih.gov Angiogenesis, the formation of new blood vessels, is a critical component of the tumor microenvironment that supports tumor growth and metastasis. nih.gov By reducing VEGF, this compound can potentially impair the development of the vascular network within the tumor, thereby affecting the delivery of nutrients and oxygen to the tumor cells and influencing the infiltration and function of immune cells. nih.gov
Furthermore, by regulating downstream factors involved in the immune response, this compound may influence the composition and activity of immune cells within the tumor microenvironment. researchgate.netnih.gov While detailed data on specific immune cell populations or their functional changes upon this compound treatment were not extensively provided in the search results, the compound's impact on cytokine release and its potential to modulate the expression of immune-related genes suggest a role in shaping the tumor immune landscape. aacrjournals.orgresearchgate.netnih.gov Research indicates that MNK inhibition can reduce pro-inflammatory and pro-tumorigenic cytokines while potentially increasing anti-tumor immunity. biorxiv.org
Preclinical Efficacy in in Vivo Disease Models
Anti-Tumor Activity in Xenograft Models
BAY1143269, a potent and selective inhibitor of MKNK1, has demonstrated significant anti-tumor activity in various xenograft models, including those for non-small cell lung cancer, colorectal cancer, and melanoma aacrjournals.org. Its mechanism of action involves inhibiting the phosphorylation of eIF4E, a key translation initiation factor, which in turn reduces the expression of oncogenic proteins involved in cell cycle regulation, apoptosis, and epithelial-mesenchymal transition aacrjournals.orgresearchgate.netnih.gov.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
NSCLC is a major focus of preclinical investigations for this compound due to the elevated levels of phosphorylated eIF4E observed in this cancer type, which correlate with poor patient prognosis researchgate.net. Studies in NSCLC xenograft models have explored both monotherapy and combination therapy approaches.
This compound has shown significant anti-tumor effects as a monotherapy in both cell line-derived and patient-derived NSCLC xenograft models. For instance, studies using NCI-H460 xenografts in nude rats and A549 xenografts in nude mice have demonstrated a significant reduction in tumor area or volume following treatment with this compound alone slideplayer.comportico.org. These findings suggest that this compound possesses intrinsic activity against NSCLC tumors in vivo researchgate.net.
| NSCLC Xenograft Model | Species | Treatment | Observed Efficacy | Source |
| NCI-H460 | Nude Rats | This compound Monotherapy | Significant reduction in tumor area | slideplayer.com |
| A549 | Nude Mice | This compound Monotherapy | Significant reduction in tumor area/volume | portico.org |
| Cell Line-Derived NSCLC | In vivo models | This compound Monotherapy | Significant anti-tumor effects | researchgate.net |
| Patient-Derived NSCLC | In vivo models | This compound Monotherapy | Strong efficacy | researchgate.netnih.gov |
Combining this compound with standard-of-care chemotherapeutics has been investigated to potentially enhance anti-tumor responses and overcome resistance mechanisms. In NSCLC xenograft models, combination treatment with this compound and chemotherapy has demonstrated improved anti-tumor effects compared to chemotherapy alone researchgate.net. Specifically, in A549 xenograft models, the combination with docetaxel (B913) led to a dose-dependent improvement in anti-tumor efficacy portico.org. Furthermore, in Lu7558 patient-derived xenograft models, the combination of this compound and docetaxel resulted in a significant delay in tumor regrowth portico.org. Additive efficacy has been observed in several NSCLC cell lines and patient-derived xenograft models, leading to outcomes such as partial response, stable disease, or significant delay in tumor re-growth after cessation of chemotherapy aacrjournals.org.
| NSCLC Xenograft Model | Combination Therapy | Outcome vs. Chemotherapy Alone | Source |
| A549 | This compound + Docetaxel | Dose-dependent improved anti-tumor efficacy | portico.org |
| Lu7558 (Patient-Derived) | This compound + Docetaxel | Significant delay in tumor regrowth | portico.org |
| Various NSCLC Cell Lines & Patient-Derived | This compound + Chemotherapy | Additive efficacy (partial response, stable disease, delayed regrowth) | aacrjournals.org |
Monotherapy Efficacy
Colorectal Cancer Xenograft Models
Preclinical studies have also evaluated the efficacy of this compound in colorectal cancer xenograft models. This compound has shown significant monotherapy efficacy in these models aacrjournals.org. While specific detailed data on tumor growth inhibition or regression in colorectal cancer xenografts were not extensively detailed in the provided snippets, the reported significant monotherapy efficacy indicates a direct anti-tumor effect of this compound in this cancer type aacrjournals.org.
| Colorectal Cancer Xenograft Model | Treatment | Observed Efficacy | Source |
| Colorectal Cancer Xenograft Models | This compound Monotherapy | Significant monotherapy efficacy | aacrjournals.org |
Melanoma Xenograft Models
Melanoma xenograft models have also been utilized to assess the anti-tumor activity of this compound. Similar to NSCLC and colorectal cancer, this compound has demonstrated significant monotherapy efficacy in melanoma xenograft models aacrjournals.org. This suggests that targeting the MNK1 pathway with this compound could be a viable therapeutic strategy for melanoma aacrjournals.org.
| Melanoma Xenograft Model | Treatment | Observed Efficacy | Source |
| Melanoma Xenograft Models | This compound Monotherapy | Significant monotherapy efficacy | aacrjournals.org |
Glioblastoma Xenograft Models
In glioblastoma xenograft models, this compound has demonstrated a significant reduction in tumor growth patsnap.comnih.govmedkoo.comnih.govresearchgate.net. Studies have shown that this compound can inhibit glioblastoma angiogenesis, a critical process for tumor growth, by reducing levels of vascular endothelial growth factor (VEGF) and CD31 (a microvascular endothelial cell marker) in tumor tissues patsnap.comnih.govmedkoo.comresearchgate.net. Furthermore, this compound suppressed eIF4E phosphorylation, inhibited proliferation, and induced apoptosis in glioblastoma cells patsnap.comnih.govmedkoo.comnih.govresearchgate.net. These findings highlight the potential of this compound as an alternative approach for anti-glioblastoma therapy by targeting both tumor cells and the tumor microenvironment patsnap.comnih.govmedkoo.com.
| Glioblastoma Xenograft Model | Treatment | Observed Efficacy | Key Findings | Source |
| Glioblastoma Xenograft Mice Model | Oral this compound | Significant tumor growth reduction | Reduced p-eIF4E, CD31, and VEGF levels in tumors; inhibited proliferation and induced apoptosis of glioblastoma cells; inhibited capillary network formation of glioblastoma microvascular endothelial cells. | patsnap.comnih.govmedkoo.comnih.govresearchgate.net |
Reduction of Tumor Growth
This compound has demonstrated significant monotherapy efficacy in several xenograft models. aacrjournals.orgresearchgate.netnih.gov Studies in non-small cell lung cancer (NSCLC), colorectal cancer, and melanoma xenograft models showed a significant reduction in tumor growth after administration of this compound. aacrjournals.org Furthermore, in glioblastoma xenograft mouse models, this compound treatment resulted in a significant reduction in tumor growth. nih.govpatsnap.com
The compound has also shown additive efficacy when combined with chemotherapy in NSCLC cell lines and patient-derived xenograft models. aacrjournals.org These combinations led to outcomes such as partial response, stable disease, or a significant delay in tumor re-growth compared to chemotherapy alone. aacrjournals.org
Anti-Angiogenic Activity in Tumor Xenografts
In addition to directly impacting tumor cell growth, this compound has been identified as an angiogenesis inhibitor in glioblastoma models. nih.govpatsnap.com In vitro studies using glioblastoma microvascular endothelial cells (GMECs) showed that this compound inhibited capillary network formation, particularly the early stages of tubular structure formation. nih.govpatsnap.com It also inhibited the migration and proliferation of GMECs and induced their apoptosis. nih.govpatsnap.com
In glioblastoma xenograft mice models, treatment with this compound suppressed angiogenesis. nih.govresearchgate.net Immunoblotting analysis of tumors from treated mice showed significantly reduced levels of cluster of differentiation 31 (CD31), a microvascular endothelial cell marker, and vascular endothelial growth factor (VEGF). nih.govpatsnap.comresearchgate.net This reduction in VEGF levels in tumor cells and the surrounding medium indicates an inhibitory effect of this compound on the tumor proangiogenic microenvironment. nih.govpatsnap.com
Table 1: Summary of Preclinical Efficacy in In Vivo Models
| Model Type | Indication | Observed Efficacy | Relevant Section | Source |
| Xenograft (mice/rats) | NSCLC, Colorectal Cancer, Melanoma | Significant monotherapy efficacy, tumor growth reduction. | 4.1.4.1 | aacrjournals.org |
| Xenograft (patient-derived) | NSCLC | Additive efficacy with chemotherapy (partial response, stable disease, delayed regrowth). | 4.1.4.1 | aacrjournals.org |
| Xenograft (mice) | Glioblastoma | Significant tumor growth reduction. | 4.1.4.1, nih.gov, patsnap.com | nih.govpatsnap.com |
| In vitro/In vivo (Glioblastoma) | Angiogenesis | Inhibition of capillary network formation, GMEC migration/proliferation, reduced VEGF/CD31. | 4.1.4.2 | nih.govpatsnap.com |
Exploration in Hematological Malignancy Models
The activity of this compound has also been explored in models of hematological malignancies. researchgate.netresearchgate.net
Activity in Acute Myeloid Leukemia (AML) Cell Lines
Studies have investigated the effects of this compound on acute myeloid leukemia (AML) cell lines. researchgate.netresearchgate.net this compound has been shown to inhibit the phosphorylation of eIF4E in various cancer cell lines, including the AML cell line MOLM-13. researchgate.netresearchgate.net Inhibition of MNK1 activity by this compound in MOLM-13 cells has been shown to regulate factors involved in cell cycle regulation. researchgate.netresearchgate.net While other MNK inhibitors like Tomivosertib have shown dose-dependent inhibition of cellular viability in AML cell lines such as MV411, MM6, and KG-1 by blocking eIF4E phosphorylation, specific detailed data on the dose-dependent effects of this compound on viability across a panel of AML cell lines were not prominently featured in the search results. nih.gov However, the regulation of cell cycle-associated proteins observed in MOLM-13 cells suggests a potential impact on AML cell proliferation. researchgate.netresearchgate.net
Table 2: Activity in AML Cell Lines
| Cell Line | Observed Activity | Relevant Section | Source |
| MOLM-13 | Inhibition of eIF4E phosphorylation, regulation of cell cycle-associated proteins. | 4.2.1 | researchgate.netresearchgate.net |
Broader Translational Research Perspectives for Mnk Inhibition
MNK-eIF4E Axis in Non-Oncological Pathologies
Emerging evidence highlights the involvement of the MNK-eIF4E axis in the maladaptive plasticity of neural circuits, which underlies various non-oncological pathologies, including chronic pain states frontiersin.orgnih.gov4etherapeutics.com.
Role in Chronic Pain States
Chronic pain is a debilitating condition often driven by persistent changes in the excitability of peripheral nociceptive neurons nih.gov4etherapeutics.comnih.gov. The MNK-eIF4E signaling pathway has been identified as a key contributor to these changes and the subsequent development of chronic pain nih.gov4etherapeutics.comnih.gov. Inhibition of this axis has shown promise in preclinical models of persistent pain frontiersin.orgnih.govnih.gov.
Expression of MNK1/2 in Human Nociceptors
Studies have demonstrated that MNK1 and MNK2 are expressed in human nociceptors, the primary pain-sensing neurons located in the dorsal root ganglia (DRG) and trigeminal ganglia (TG) nih.govbiorxiv.org. Fluorescence in situ hybridization studies have shown that nearly all human nociceptors co-express both MNK1 and MNK2 nih.govbiorxiv.org. This widespread expression in human sensory neurons supports the translational potential of targeting MNKs for pain management nih.govbiorxiv.org.
Interactive Table 1: Expression of MNK1 and MNK2 mRNA in Human Ganglia
| Ganglion Type | Percentage of Neurons Expressing MKNK1 mRNA | Percentage of Neurons Expressing MKNK2 mRNA |
| Human Dorsal Root Ganglia (DRG) | ~95% (in SCN10A+ neurons) biorxiv.org | 90.4-92.5% biorxiv.org |
| Human Trigeminal Ganglia (TG) | Nearly all neurons nih.gov | Nearly all neurons nih.gov |
Modulation of Neuronal Hyperexcitability
The MNK-eIF4E axis plays a critical role in modulating neuronal hyperexcitability, a hallmark of chronic pain states nih.govnih.gov. Activation of MNK-eIF4E signaling in sensory neurons promotes the translation of specific mRNAs that contribute to increased neuronal excitability and sensitization frontiersin.orgnih.gov4etherapeutics.com. Preclinical studies using genetic knockout models and pharmacological inhibitors of MNK have shown that disrupting this pathway can reduce nociceptor sensitization and alleviate pain hypersensitivity induced by inflammatory mediators and nerve injury nih.govnih.gov. BAY1143269, as a selective MNK1 inhibitor, is relevant in this context due to MNK1's implication in regulating nociceptor excitability frontiersin.orgbiorxiv.org.
Strategies for Combination Therapy with MNK Inhibitors
Given the complex nature of diseases involving the MNK-eIF4E axis, including both cancer and potentially chronic pain, strategies involving combination therapy with MNK inhibitors are being explored aacrjournals.orggoogle.com. Combining MNK inhibitors with other therapeutic agents may offer enhanced efficacy and potentially overcome mechanisms of resistance aacrjournals.orggoogle.comdovepress.com.
Rationales for Co-Targeting (e.g., mTOR inhibitors)
One rationale for co-targeting with MNK inhibitors involves pathways that also converge on translation initiation, such as the mTOR pathway frontiersin.orgdovepress.comnih.gov. Both the ERK/MNK and mTORC1 pathways regulate eIF4E-dependent translation, and there is suggested crosstalk between these pathways frontiersin.orgnih.gov. Targeting both pathways simultaneously could potentially lead to a more comprehensive inhibition of aberrant protein synthesis driving disease progression dovepress.comnih.gov. For instance, combining MNK inhibitors with mTOR inhibitors has been investigated in cancer models, showing potential for enhanced anti-proliferative effects dovepress.comnih.gov. While the primary focus of these combinations has been oncology, the convergence of these pathways on translation in nociceptors suggests a potential rationale for exploring such combinations in chronic pain as well frontiersin.orgresearchgate.net.
Prevention of Adaptive Resistance Mechanisms
The MNK-eIF4E axis has been implicated in mechanisms of adaptive resistance to various therapies, particularly in cancer aacrjournals.orggoogle.comnih.gov. By inhibiting MNK activity, compounds like this compound may help prevent or overcome resistance that arises through the activation of this pathway or through compensatory signaling aacrjournals.orggoogle.comnih.gov. For example, increased p-eIF4E levels have been linked to resistance to certain cancer treatments . Combining MNK inhibitors with standard therapies could potentially block these escape routes and improve treatment outcomes aacrjournals.orggoogle.comresearchgate.net. This principle of preventing adaptive resistance may also be applicable to other conditions where the MNK-eIF4E axis is involved in disease progression or treatment response.
Future Directions in Preclinical Drug Development
Exploration of Diverse Cancer Types Responsive to MNK Inhibition
Preclinical research with MNK inhibitors, including this compound, has explored their potential in a variety of cancer types. This compound has shown potent and selective inhibition of MNK1 and has been demonstrated to regulate downstream factors involved in cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition (EMT) in various cancer cell lines and in vivo models researchgate.netnih.gov.
Studies have indicated the potential of MNK inhibitors in models of breast cancer, prostate cancer, and glioblastoma patsnap.com. Specifically, this compound has shown preclinical anti-angiogenic and anti-cancer activities in glioblastoma models by targeting eIF4E and eIF4E-mediated expression of oncogenic proteins nih.gov. It inhibited capillary network formation, migration, proliferation, and induced apoptosis in glioblastoma microvascular endothelial cells (GMECs) isolated from patients nih.gov. Furthermore, this compound suppressed eIF4E phosphorylation, inhibited proliferation, and induced apoptosis in glioblastoma cells, and reduced vascular endothelial growth factor (VEGF) levels, demonstrating an inhibitory effect on the tumor proangiogenic microenvironment nih.gov. In xenograft mouse models of glioblastoma, oral administration of this compound significantly reduced tumor growth without apparent toxicity nih.gov.
In non-small cell lung cancer (NSCLC), this compound has shown significant anti-tumor effects in cell line and patient-derived xenograft models as monotherapy researchgate.netnih.govresearchgate.net. It inhibited eIF4E phosphorylation and reduced MNK1-regulated translational downstream targets in NSCLC cell lines researchgate.net. This compound also reduced the expression of EMT key regulators and cellular junction components, and decreased TGFβ1-induced EMT researchgate.net. Additionally, it reduced the secretion of pro-inflammatory cytokines like TNFα and IL-6, which are associated with diminished lung cancer survival rates researchgate.net.
MNK inhibitors are also being investigated in leukemia models, particularly acute myeloid leukemia (AML), where they may play a role in overcoming resistance to therapy nih.govresearchgate.net. Preclinical studies in AML models have focused on targeting MNKs alone or in combination with other inhibitors or chemotherapy nih.govresearchgate.net. This compound has been analyzed in AML cell lines, showing profound and fast inhibition of eIF4E phosphorylation researchgate.net.
The table below summarizes some cancer types where MNK inhibition, including with this compound, has shown preclinical promise:
| Cancer Type | Preclinical Findings Related to MNK Inhibition (including this compound) | Source(s) |
| Breast Cancer | Potential to impede tumor progression and enhance efficacy of existing agents; MNK/eIF4E/β-catenin axis involved in chemotherapy response. | patsnap.commdpi.com |
| Prostate Cancer | Potential to impede tumor progression and enhance efficacy of existing agents. | patsnap.com |
| Glioblastoma | This compound inhibited angiogenesis, migration, proliferation, induced apoptosis, suppressed eIF4E phosphorylation, and reduced tumor growth in xenograft models. | patsnap.comnih.gov |
| Non-Small Cell Lung Cancer | This compound showed anti-tumor effects, inhibited eIF4E phosphorylation, reduced EMT markers and pro-inflammatory cytokines, and improved effects in combination. | researchgate.netnih.govresearchgate.net |
| Leukemia (AML) | MNK inhibitors may help overcome therapy resistance; this compound inhibited eIF4E phosphorylation in AML cell lines. | nih.govresearchgate.netresearchgate.net |
| Colorectal Cancer | Co-targeting MNK/eIF4E and mTORC1 pathways showed significant benefit in mouse and human organoid models. | mdpi.comnih.gov |
Investigation of MNK Inhibitors in Complex Disease Models
Beyond their role in oncology, MNK inhibitors are being explored in complex disease models due to the involvement of the MNK-eIF4E axis in processes like inflammation and neurodegeneration patsnap.com. The MNK-eIF4E axis is implicated in regulating cytokine production, a key factor in inflammatory responses patsnap.com. By modulating this pathway, MNK inhibitors could potentially alleviate symptoms of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease patsnap.com. Preliminary studies have shown that these inhibitors can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators patsnap.com.
In neurodegenerative diseases like Alzheimer's and Parkinson's, abnormal protein synthesis and aggregation are common pathological features patsnap.com. By regulating eIF4E phosphorylation and protein synthesis, MNK inhibitors could offer a novel approach to mitigate these processes patsnap.com.
While the provided search results specifically detail this compound's effects primarily in cancer models, the broader preclinical investigation of MNK inhibitors extends to these complex disease areas, highlighting future directions for compounds like this compound. The observed reduction in pro-inflammatory cytokines by this compound in NSCLC models researchgate.net supports the potential for exploring its effects in inflammatory disease models.
Development of Novel MNK Inhibitors with Varied Binding Modes (e.g., ATP-competitive vs. Allosteric)
Most of the advanced MNK inhibitors developed to date, including this compound, are classified as Type I inhibitors, acting in an adenosine (B11128) triphosphate (ATP)-competitive manner on the active conformation of the kinase acs.orgnih.govgencat.cat. This mode of action involves binding to the ATP-binding site, competing with ATP acs.orgnih.govgencat.catbiorxiv.org.
While ATP-competitive inhibitors have shown promise, there is interest in developing MNK inhibitors with different binding modes, such as allosteric inhibitors acs.orgnih.govgencat.cattdx.cat. Allosteric inhibitors bind to a site distinct from the ATP-binding site, which can offer potential advantages in terms of selectivity and reduced off-target effects compared to ATP-competitive inhibitors, as allosteric sites tend to be less conserved among kinases biorxiv.orgtdx.catnih.gov. Targeting different binding sites could also allow for the modulation of kinase activity in distinct ways, potentially overcoming limitations associated with ATP-competitive inhibition, such as paradoxical kinase activation acs.orgnih.govgencat.cat.
Research is ongoing to identify and validate novel MNK inhibitors with non-ATP-competitive binding modes to evaluate their potential in preclinical and clinical settings acs.orgnih.govgencat.cat. For example, a novel MNK1 inhibitor, EB1, with a 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold, was identified and shown to bind to the inactive conformation of MNK1, representing a different mode of action compared to ATP-competitive inhibitors like this compound acs.orgnih.govgencat.cat. This suggests that exploring diverse binding modes is a crucial future direction in the preclinical development of MNK inhibitors to potentially improve efficacy and selectivity acs.orgnih.govgencat.catbiorxiv.orgtdx.catnih.gov.
Methodological Considerations in Bay1143269 Research
In Vitro Experimental Platforms
In vitro studies are fundamental to understanding the direct effects of BAY1143269 on cancer cells and their underlying molecular mechanisms.
Cell Line Selection and Culture Techniques
The selection of appropriate cell lines is crucial for in vitro research on this compound. Various cancer cell lines have been utilized to assess the compound's effects across different cancer types. These include, but are not limited to, non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460, as well as acute myeloid leukemia (AML) cell lines like MOLM-13 researchgate.netresearchgate.net. Glioblastoma cell lines, such as T98G and U373, and glioblastoma microvascular endothelial cells (GMECs) isolated from patients have also been used to study the compound's effects on glioblastoma cells and angiogenesis patsnap.comnih.gov. The choice of cell line often depends on the specific research question, such as investigating the role of MKNK1 in a particular cancer type or assessing the compound's impact on specific cellular processes relevant to that malignancy researchgate.netresearchgate.netpatsnap.comnih.gov. Standard cell culture techniques are employed, involving the maintenance of these cell lines in appropriate growth media supplemented with serum and antibiotics, under controlled conditions of temperature and CO2 concentration.
Biochemical Assays (e.g., Kinase Assays, Western Blotting)
Biochemical assays are essential for elucidating the molecular targets and downstream effects of this compound. Kinase assays are used to confirm the compound's potency and selectivity in inhibiting MKNK1 activity researchgate.netnih.govprobechem.com. These assays often involve incubating the kinase enzyme with a substrate and ATP in the presence of varying concentrations of this compound and measuring the level of substrate phosphorylation researchgate.net. This compound has shown potent and selective inhibition of MNK1 in kinase assays researchgate.netnih.govprobechem.com.
Western blotting is a widely used technique to analyze the expression and phosphorylation status of key proteins involved in the MKNK1 signaling pathway and its downstream effects. Studies have utilized Western blotting to demonstrate that this compound inhibits the phosphorylation of eIF4E at serine 209 in various cancer cell lines researchgate.netresearchgate.net. This inhibition of eIF4E phosphorylation is a primary mechanism by which this compound exerts its effects researchgate.netpatsnap.comnih.govmedkoo.comresearchgate.net. Western blotting can also be used to assess the impact of this compound on the expression levels of downstream targets regulated by MKNK-mediated translation, such as survivin, Cdc25C, and cyclin B1 aacrjournals.org. Additionally, it has been used to examine proteins involved in cell cycle regulation, apoptosis, epithelial-mesenchymal transition (EMT), and angiogenesis markers like VEGF and CD31 researchgate.netpatsnap.comnih.govmedkoo.comresearchgate.net.
Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Migration)
Cell-based functional assays are employed to evaluate the biological consequences of this compound treatment on cancer cell behavior.
Proliferation Assays: These assays measure the effect of this compound on cancer cell growth and division. Common methods include MTT, BrdU incorporation, colony formation assays, and image-based assays epo-berlin.comnuvisan.commdpi.com. Studies have shown that this compound can concentration-dependently decrease proliferation in various cancer cell lines, including NSCLC and glioblastoma cells nih.govresearchgate.net.
Apoptosis Assays: These assays assess the ability of this compound to induce programmed cell death in cancer cells. Techniques such as Annexin V/PI staining, caspase activation assays, and TUNEL assays are utilized epo-berlin.comnuvisan.combdbiosciences.com. Research indicates that this compound can induce apoptosis in glioblastoma cells and GMECs patsnap.comnih.govresearchgate.net.
Migration Assays: These assays evaluate the impact of this compound on the migratory capacity of cancer cells, which is relevant to metastasis. Methods like wound healing assays and Transwell migration assays are commonly used epo-berlin.comnuvisan.com. This compound has been shown to reduce cell migration in certain cancer cell lines researchgate.netnih.gov.
Table 1 summarizes representative in vitro findings of this compound on different cancer cell lines and the assays used.
Table 1: Representative In Vitro Findings of this compound
| Cell Line Type | Specific Cell Lines Used | Assays Performed | Key Findings |
| Non-Small Cell Lung Cancer | A549, NCI-H460 | Western Blot (p-eIF4E, total eIF4E), Cell Cycle Analysis (Propidium Iodide staining), Functional Assays | Inhibits eIF4E phosphorylation; Regulates cell cycle; Affects downstream targets (survivin, Cdc25C, cyclin B1) aacrjournals.orgresearchgate.netresearchgate.net |
| Acute Myeloid Leukemia | MOLM-13 | Western Blot (p-eIF4E), Cell Cycle Analysis | Inhibits eIF4E phosphorylation; Regulates cell cycle researchgate.net |
| Glioblastoma | T98G, U373 | Proliferation, Apoptosis, Western Blot (p-eIF4E, VEGF) | Decreases proliferation; Increases apoptosis; Decreases p-eIF4E and VEGF levels nih.govresearchgate.net |
| Glioblastoma Microvascular Endothelial Cells (GMECs) | Isolated from glioblastoma patients | Proliferation, Apoptosis, Migration, Capillary Network Formation, Western Blot (p-eIF4E, CD31, VEGF) | Inhibits proliferation, migration, and capillary network formation; Induces apoptosis; Suppresses p-eIF4E and VEGF patsnap.comnih.govresearchgate.net |
In Vivo Model Systems
In vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and understanding its effects on tumor growth, metastasis, and the tumor microenvironment.
Murine Xenograft Models (Cell Line Derived and Patient-Derived)
Murine xenograft models are commonly used preclinical models in cancer research. These models involve implanting human cancer cells or patient tumor tissue into immunocompromised mice.
Cell Line Derived Xenograft (CDX) Models: In CDX models, established human cancer cell lines are injected into mice. These models are useful for evaluating the intrinsic sensitivity of specific cancer cell types to this compound and assessing its impact on tumor growth kinetics. Studies have shown that this compound demonstrates significant monotherapy efficacy in CDX models of NSCLC, colorectal cancer, and melanoma aacrjournals.org.
Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue directly obtained from patients into mice. These models are considered to better recapitulate the heterogeneity and characteristics of human tumors compared to CDX models. Research with this compound has utilized PDX models, particularly in NSCLC, to evaluate its efficacy in a more clinically relevant setting aacrjournals.orgresearchgate.netnih.govprobechem.com. Combination treatment with chemotherapy and this compound in NSCLC PDX models has shown additive efficacy, leading to outcomes such as partial response, stable disease, or significant delay in tumor re-growth aacrjournals.org. Glioblastoma xenograft models have also been used, demonstrating tumor growth reduction patsnap.comnih.govmedkoo.comresearchgate.net.
Animal Model Selection for Specific Disease Contexts
The selection of the appropriate animal model is critical and depends on the specific disease context being investigated fda.govwellbeingintlstudiesrepository.org. For evaluating the anti-tumor efficacy of this compound in solid tumors, murine xenograft models (both CDX and PDX) are frequently chosen due to their ability to allow human cancer cells or tissues to grow in vivo aacrjournals.orgresearchgate.netnih.govprobechem.compatsnap.comnih.govmedkoo.comresearchgate.net. The choice between CDX and PDX models is often guided by the need to study a specific cell line's response versus evaluating efficacy in models that more closely resemble patient tumors aacrjournals.orgresearchgate.netnih.govprobechem.com. For investigating the effects of this compound on angiogenesis, glioblastoma xenograft models have been particularly relevant, as glioblastoma is a highly vascularized tumor patsnap.comnih.govmedkoo.comresearchgate.net. The selection of immunocompromised mouse strains (e.g., nude mice) is necessary for xenograft models to prevent rejection of the human cells or tissues windows.net. The route of administration of this compound in animal models, often oral, is also a key consideration in model selection and study design aacrjournals.orgmedkoo.com.
Table 2 provides an overview of the types of in vivo models used in this compound research and their applications.
Table 2: In Vivo Model Systems in this compound Research
| Model Type | Description | Application in this compound Research |
| Murine CDX Models | Human cancer cell lines implanted in immunocompromised mice | Evaluating intrinsic sensitivity of cell lines; Assessing monotherapy efficacy in specific cancer types (NSCLC, colorectal cancer, melanoma) aacrjournals.org |
| Murine PDX Models | Patient tumor tissue implanted in immunocompromised mice | Evaluating efficacy in more clinically relevant models (NSCLC); Assessing combination therapy effects aacrjournals.orgresearchgate.netnih.govprobechem.com |
| Glioblastoma Xenograft Models | Glioblastoma cells or tissue implanted in mice | Investigating anti-angiogenic effects; Assessing tumor growth reduction in glioblastoma patsnap.comnih.govmedkoo.comresearchgate.net |
Histopathological and Molecular Analyses of Tumor Tissues
Histopathological and molecular analyses of tumor tissues are crucial for evaluating the in vivo effects of compounds like this compound. These analyses provide insights into the morphological changes induced by treatment and allow for the assessment of molecular targets and downstream pathways within the tumor microenvironment uni-freiburg.de.
Studies investigating this compound have utilized tumor samples, particularly from xenograft models, to perform molecular analyses fda.govctdbase.org. For instance, immunoblotting analysis has been conducted on lysates derived from tumors of mice treated with this compound fda.govctdbase.org. These analyses have focused on assessing the levels of key proteins involved in the compound's mechanism of action and its observed biological effects. Markers such as phosphorylated-eIF4E (p-eIF4E), a primary substrate of MKNK1, have been evaluated to confirm target engagement fda.govctdbase.org. Additionally, analyses have included markers of angiogenesis, such as Cluster of Differentiation 31 (CD31), a microvascular endothelial cell marker, and Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor ctdbase.org.
Findings from these analyses have demonstrated significantly reduced levels of p-eIF4E in tumors from this compound-treated mice compared to control groups fda.govctdbase.org. Furthermore, a reduction in CD31 and VEGF levels in tumor tissues has been observed, indicating an anti-angiogenic effect of this compound within the tumor microenvironment ctdbase.org.
Molecular and Cellular Characterization Techniques
A comprehensive understanding of this compound's effects at the molecular and cellular levels has been achieved through the application of various in vitro techniques. These methods allow for detailed examination of protein expression, gene activity, cell cycle progression, apoptosis induction, and the modulation of angiogenesis.
Immunoblotting and Immunofluorescence
Immunoblotting (Western blotting) and immunofluorescence are widely used techniques to detect and quantify specific proteins and assess their cellular localization. These methods have been instrumental in characterizing the molecular effects of this compound fda.gov.
Immunoblotting has been used to analyze the impact of this compound on the phosphorylation status of eIF4E and the expression levels of MKNK-regulated translational downstream targets nih.govfda.govresearchgate.net. Studies have shown that treatment with this compound leads to decreased phosphorylation of eIF4E in various cancer cell lines nih.govfda.gov. Furthermore, reduced expression of proteins such as survivin, Cdc25C, and cyclin B1, which are involved in cell survival and cell cycle regulation, has been observed via immunoblotting following this compound treatment nih.govresearchgate.net.
Immunofluorescence can provide spatial information about protein distribution within cells. While specific detailed findings using immunofluorescence for this compound were not extensively detailed in the provided snippets, it is a standard technique that would complement immunoblotting by visualizing the cellular localization of affected proteins.
Representative Immunoblotting Findings (Illustrative Data based on descriptions):
| Protein | Treatment (this compound) | Relative Protein Level (vs. Control) |
| Phosphorylated eIF4E | Treated | Decreased |
| Total eIF4E | Treated | Unchanged |
| Survivin | Treated | Reduced |
| Cdc25C | Treated | Reduced |
| Cyclin B1 | Treated | Reduced |
| PARP (cleaved) | Treated | Increased |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass through a laser beam. It is commonly used to assess cell cycle distribution and detect apoptosis.
Studies have utilized flow cytometry to investigate the effects of this compound on cell cycle progression and the induction of apoptosis researchgate.net. Techniques such as propidium (B1200493) iodide (PI) staining are used to quantify DNA content and determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Apoptosis can be detected using various flow cytometry methods, including Annexin V staining, which identifies phosphatidylserine (B164497) translocation to the outer cell membrane, and analysis of sub-G1 DNA content, indicative of DNA fragmentation researchgate.net.
Research findings indicate that this compound treatment can lead to the induction of apoptosis in cancer cell lines, as evidenced by increased Annexin V positivity and PARP cleavage detected by Western blot researchgate.net. Flow cytometry-based Annexin V/PI staining has been used to quantify the percentage of apoptotic cells after this compound treatment researchgate.net. This compound has also been shown to affect cell cycle regulation researchgate.net.
Illustrative Flow Cytometry Findings on Apoptosis (Illustrative Data based on descriptions):
| Cell Line | Treatment (this compound) | Percentage of Apoptotic Cells (e.g., Annexin V+) |
| MOLM-13 | Control | ~5% |
| MOLM-13 | Treated (10 µM, 24h) | ~30% |
Angiogenesis Assays (e.g., Capillary Network Formation)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis ctdbase.org. Angiogenesis assays are used to evaluate the ability of a compound to inhibit or promote this process. The capillary network formation assay, often performed on Matrigel, is a common in vitro method.
Studies have demonstrated that this compound acts as an angiogenesis inhibitor ctdbase.org. Using in vitro glioblastoma angiogenesis models, including the capillary network formation assay, this compound was shown to inhibit the formation of tube-like structures by glioblastoma microvascular endothelial cells (GMECs) ctdbase.org. The inhibitory effect was observed to be concentration-dependent. Time-course analysis of the Matrigel tube formation assay indicated that concurrent addition of this compound with cells had the most significant inhibitory effect on tubular structure formation. Beyond tube formation, this compound also inhibited the migration and proliferation of GMECs and induced their apoptosis ctdbase.org.
Quantitative analysis of capillary network formation typically involves measuring parameters such as the total length of tubes, the number of branches, or the number of loops formed.
Illustrative Capillary Network Formation Assay Findings (Illustrative Data based on descriptions):
| Treatment (this compound) | Relative Tube Length (vs. Control) |
| Control (DMSO) | 100% |
| 25 µM | Significantly Reduced |
Q & A
Q. What is the molecular mechanism of BAY1143269 in inhibiting MNK1, and how does this affect downstream oncogenic signaling pathways?
this compound is a small-molecule inhibitor targeting MNK1, a kinase implicated in cancer progression through phosphorylation of eIF4E, a key regulator of mRNA translation. Preclinical kinase assays demonstrate its high specificity for MNK1 over other kinases, effectively suppressing eIF4E phosphorylation and downstream oncogenic pathways like PI3K/MAPK. Researchers should validate target engagement using phospho-specific antibodies in Western blotting or ELISA assays across cell lines with dysregulated MNK1 activity .
Q. What preclinical models have been used to evaluate this compound’s efficacy, and what were the critical findings?
In vitro studies utilized cancer cell lines with hyperactive MNK1 signaling, showing dose-dependent inhibition of eIF4E phosphorylation and reduced proliferation. In vivo xenograft models demonstrated tumor growth suppression, particularly in combination with docetaxel. Methodologically, researchers should prioritize orthotopic or patient-derived xenograft (PDX) models to recapitulate tumor microenvironments and assess pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Q. How can researchers validate MNK1 as a therapeutic target using this compound in experimental settings?
Target validation requires a multi-modal approach:
- Genetic knockdown/knockout: Compare this compound’s effects with siRNA-mediated MNK1 suppression.
- Rescue experiments: Overexpress constitutively active MNK1 to confirm on-target activity.
- Biomarker analysis: Monitor eIF4E phosphorylation and downstream proteins (e.g., c-Myc, cyclin D1) via flow cytometry or mass spectrometry .
Advanced Research Questions
Q. How should researchers design experiments to address contradictions between this compound’s in vitro efficacy and limited clinical activity observed in Phase I trials (NCT02439346)?
The terminated Phase I trial (NCT02439346) highlighted challenges in translating preclinical results, possibly due to tumor heterogeneity or compensatory signaling. To resolve discrepancies:
- Comparative omics profiling: Analyze tumor biopsies from preclinical models and clinical cohorts to identify resistance markers (e.g., alternative kinase activation).
- Co-clinical trials: Use PDX models treated with the same dosing regimen as the clinical trial to evaluate predictive biomarkers .
Q. What methodological strategies are recommended for optimizing this compound dosing schedules in combination therapies?
- Sequential vs. concurrent administration: Test staggered dosing in syngeneic models to minimize toxicity while maximizing synergy (e.g., this compound prior to docetaxel to precondition tumors).
- PK-PD modeling: Integrate plasma/tissue drug concentrations with biomarker data (e.g., eIF4E phosphorylation) to establish exposure-response relationships .
Q. How can researchers investigate mechanisms of acquired resistance to this compound in MNK1-dependent cancers?
- Longitudinal genomic profiling: Perform whole-exome sequencing on resistant cell lines or PDX models to identify mutations in MNK1 or downstream effectors.
- Functional screens: Use CRISPR/Cas9 libraries to pinpoint synthetic lethal partners that enhance this compound sensitivity .
Q. What statistical approaches are appropriate for analyzing heterogeneous responses to this compound in preclinical studies?
- Mixed-effects models: Account for variability in tumor growth rates across animal cohorts.
- Bayesian adaptive designs: Dynamically adjust dosing arms in combination studies to identify optimal regimens with limited sample sizes .
Methodological Considerations
Q. How should researchers mitigate off-target effects when interpreting this compound’s activity in complex biological systems?
- Selectivity panels: Test this compound against a broad kinase panel (e.g., 400+ kinases) to confirm specificity.
- Isoform-specific assays: Differentiate MNK1 vs. MNK2 inhibition using isoform-knockout models .
Q. What experimental controls are critical for ensuring reproducibility in this compound studies?
Q. How can researchers leverage multi-omics data to identify predictive biomarkers for this compound responsiveness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
